molecular formula C8H6N2O2S B1445057 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249642-34-9

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1445057
CAS No.: 1249642-34-9
M. Wt: 194.21 g/mol
InChI Key: PMLVKFROEDWYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVKFROEDWYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Customer
Q & A

Q1: What is the focus of the research on 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid?

A: The provided research articles [, ] center on synthesizing novel ester and amide derivatives of this compound and investigating their potential as anticancer agents. The studies aim to identify promising candidates within this class of compounds for further development.

Q2: What kind of information do the research papers provide about the synthesized compounds' anticancer activity?

A: While both papers [, ] highlight the synthesis and characterization of these novel derivatives, they do not present specific data on their anticancer activity. The titles of the papers suggest that anticancer activity studies were conducted, but the abstracts lack concrete results and conclusions. For detailed insights into the compounds' anticancer properties, further research publications from these studies are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.